(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5S2/c1-22-17-14(26-2)8-9-15(27-3)18(17)28-19(22)21-16(23)10-11-29(24,25)13-6-4-12(20)5-7-13/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMWPNLOCKTCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d]thiazole moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 388.4 g/mol. The structure includes multiple functional groups such as methoxy and sulfonyl groups, which may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₅S |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 895443-83-1 |
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Thiazole derivatives have been reported to possess significant anticancer properties. For instance, compounds with similar structural features have shown potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Activity : The benzo[d]thiazole moiety is known for its antimicrobial properties. Studies have demonstrated that derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
- Anticonvulsant Activity : Some thiazole-based compounds have exhibited anticonvulsant effects in animal models, indicating their potential use in treating epilepsy .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups can act as enzyme inhibitors, potentially disrupting metabolic pathways in cancer cells.
- Interference with Cell Signaling : The presence of the benzo[d]thiazole ring may allow for interactions with cellular signaling pathways critical for cell proliferation and survival.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of thiazole derivatives, including those structurally related to our compound of interest:
- Cytotoxicity Assays : A study evaluating the cytotoxic effects of various thiazole derivatives reported IC50 values indicating strong antiproliferative activity against several cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against A-431 cells .
- Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity. For instance, the presence of electron-donating groups on the phenyl ring significantly increases cytotoxicity .
Summary of Biological Activities
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Notable Activities |
|---|---|
| 4-Methylbenzo[d]thiazole | Antimicrobial |
| 2-Aminobenzothiazole | Anticancer |
| 7-Methoxybenzo[d]thiazole | Antiviral |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The compound shares functional motifs with several classes of sulfonyl- and fluorophenyl-containing derivatives (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Sulfonyl Group : The 4-fluorophenyl sulfonyl moiety in the target compound is analogous to sulfonyl groups in triazole-thiones (e.g., [7–9]), which enhance thermal stability and π-π stacking .
- Spectral Signatures : The absence of C=S (1247–1255 cm⁻¹) in the target compound distinguishes it from triazole-thiones, while C=O (amide) and S=O (sulfonyl) bands align with propanamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
